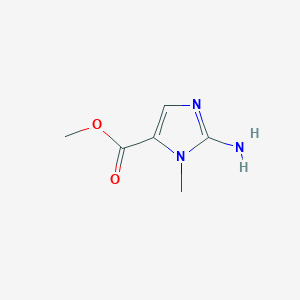

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Description

The exact mass of the compound Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 302990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTFPPSFIJQSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316399 | |

| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40361-77-1 | |

| Record name | 40361-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Regiocontrol and Scalability

Executive Summary & Chemical Profile

Target Molecule: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate Primary Application: Pharmaceutical intermediate (purine analogs, kinase inhibitors, DNA alkylating agents). Core Challenge: Achieving high regioselectivity (N1-methylation vs. N3) and preventing exocyclic amino alkylation during synthesis.

This technical guide details the [3+2] Cyclocondensation Strategy , utilizing methyl 2-cyano-3-methoxyacrylate and N-methylguanidine. This route is superior to direct alkylation of 2-aminoimidazoles, which often yields inseparable mixtures of N1/N3 isomers and exocyclic alkylation byproducts.

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 17289-20-2 (Generic/Related); 177760-04-2 (Ethyl analog) |

| Key Moiety | 2-aminoimidazole core, N1-methyl, C5-ester |

| Solubility | DMSO, Methanol, dilute HCl; poor in water/hexanes |

Strategic Pathway Analysis

The synthesis relies on the "Construction Strategy" (building the ring) rather than the "Modification Strategy" (methylating an existing ring).

Mechanism:

-

Activation: Methyl cyanoacetate is activated by trimethyl orthoformate to form an electrophilic enol ether.

-

Aza-Michael Addition: The secondary amine of N-methylguanidine attacks the

-carbon of the acrylate. -

Cyclization: The primary amine of the guanidine moiety attacks the nitrile group, closing the ring to form the imidazole-5-carboxylate.

Pathway Visualization (DOT)

Caption: Step-wise construction of the imidazole ring ensuring N1-methyl placement via specific precursor orientation.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-cyano-3-methoxyacrylate

Objective: Create the reactive "backbone" for the imidazole ring.

-

Reagents:

-

Methyl cyanoacetate (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

Acetic anhydride (2.0 eq)

-

-

Equipment: Round-bottom flask, reflux condenser, distillation apparatus.

Procedure:

-

Charge the flask with Methyl cyanoacetate (e.g., 100 mmol, 9.9 g), Trimethyl orthoformate (150 mmol, 15.9 g), and Acetic anhydride (200 mmol, 20.4 g).

-

Heat the mixture to reflux (approx. 100-110°C) for 3–4 hours.

-

Mechanism Note: Acetic anhydride drives the equilibrium by sequestering the methanol produced.

-

-

Reconfigure the apparatus for distillation.

-

Remove volatiles (acetic acid, excess orthoformate) under reduced pressure.

-

Result: The residue solidifies upon cooling. This is Methyl 2-cyano-3-methoxyacrylate.[1]

Phase 2: Cyclization with N-Methylguanidine

Objective: Ring closure to form the target imidazole.

-

Reagents:

-

Crude Methyl 2-cyano-3-methoxyacrylate (from Phase 1)

-

N-Methylguanidine Hydrochloride (1.05 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq) - Prepared fresh or 25% solution in MeOH

-

Methanol (Anhydrous)

-

-

Safety: Guanidines are caustic; NaOMe is moisture sensitive.

Procedure:

-

Dissolve N-Methylguanidine HCl (105 mmol) in anhydrous Methanol (100 mL).

-

Add Sodium Methoxide (110 mmol) slowly at 0°C to liberate the free base. Stir for 15 minutes.

-

Critical Step: Add the solution of Methyl 2-cyano-3-methoxyacrylate (100 mmol dissolved in 50 mL MeOH) dropwise to the guanidine mixture.

-

Why: Slow addition prevents oligomerization of the acrylate.

-

-

Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.

-

Observation: The solution will darken; a precipitate may begin to form.

-

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Filter the precipitate (often the product co-precipitates with NaCl).

-

Alternative: If no precipitate, evaporate MeOH, suspend residue in water (20 mL). The product is usually sparingly soluble in cold water and will crystallize.

-

-

Purification: Recrystallize from Methanol/Water or Ethanol.

Phase 3: Characterization (Expected Data)

| Analysis | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | N-Methyl group | |

| O-Methyl (Ester) | ||

| Exocyclic -NH₂ (Broad, D₂O exchangeable) | ||

| C4-H (Aromatic ring proton) | ||

| LC-MS | [M+H]⁺ = 156.2 | Confirms molecular mass |

Troubleshooting & Optimization

Common Failure Modes

-

Regioisomer Contamination:

-

Low Yield:

Scalability Note

For multi-gram (>100g) scale:

-

Replace Acetic Anhydride with Catalytic ZnCl₂ in Phase 1 to reduce waste.

-

Use Ethanol instead of Methanol in Phase 2 to raise the reflux temperature and accelerate cyclization, though this may result in transesterification (Ethyl ester formation) if not careful. Stick to MeOH for the Methyl ester.

References

-

Preparation of Imidazole-5-carboxylates

- Source: PubChem Compound Summary for Methyl 1-methyl-1H-imidazole-5-carboxyl

-

URL:[Link]

- Regioselectivity in Imidazole Synthesis: Source: BenchChem Protocol for N-Methyl

-

Analogous Synthesis (Ethyl Ester Variant)

-

Source: Sigma-Aldrich Product Sheet (Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate).[8]

-

-

Cyclocondensation Mechanism (General)

- Source: Organic Chemistry Portal - Imidazole Synthesis.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]

- 5. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]

- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 7. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 8. Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | 177760-04-2 [sigmaaldrich.com]

"Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate chemical properties"

Executive Summary

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as MAMIC-5 ) is a highly functionalized heterocyclic building block critical to modern fragment-based drug discovery (FBDD). Unlike its more common isomer, the 4-carboxylate, MAMIC-5 presents a unique steric and electronic profile due to the proximity of the N-methyl group to the ester functionality.

This guide provides a comprehensive analysis of MAMIC-5, focusing on its utility as a scaffold for kinase inhibitors and biofilm-modulating agents. We explore the specific synthetic challenges in establishing the 1,5-regiochemistry, the tunable reactivity of the 2-amino group, and validated protocols for its incorporation into complex molecular architectures.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The MAMIC-5 scaffold is defined by a penta-substituted imidazole core. Its properties are governed by three interacting functional groups:

-

1-Methyl Group: Blocks the N1 position, preventing annular tautomerism (unlike 1H-imidazoles). This fixes the double bond arrangement and enforces a specific steric environment around the C5-ester.

-

2-Amino Group: Exists primarily as the exocyclic amine tautomer. However, the electron-withdrawing nature of the C5-ester reduces the pKa of this amine compared to unsubstituted 2-aminoimidazole (pKa ~8.5), making it less basic (estimated pKa ~6.0–7.0) and more akin to an aniline in reactivity.

-

5-Carboxylate: Positioned adjacent to the N1-methyl, this group is sterically crowded. This "ortho-like" effect influences hydrolysis rates and nucleophilic attacks at the carbonyl carbon.

Physicochemical Data Table[1][2]

| Property | Value / Description | Note |

| Formula | C₇H₁₁N₃O₂ | |

| MW | 169.18 g/mol | Fragment-compliant (Rule of 3) |

| H-Bond Donors | 2 (NH₂) | Primary amine |

| H-Bond Acceptors | 4 (N3, O=C, O-Me, NH₂) | |

| LogP (Calc) | ~0.2 to 0.5 | Highly polar, good solubility in DMSO/MeOH |

| pKa (Conj.[1] Acid) | ~6.5 (Predicted) | Lower than 2-aminoimidazole due to ester EWG |

| Regiochemistry | 1,5-disubstituted | Thermodynamically less favored than 1,4-isomer |

Synthetic Routes & Regiocontrol[3]

Synthesizing the 5-carboxylate isomer specifically requires bypassing the thermodynamic preference for the 4-carboxylate. Direct alkylation of methyl 2-aminoimidazole-4-carboxylate typically yields the 1-methyl-4-carboxylate (N1 distal to the ester). Therefore, the 1,5-substitution pattern must be established prior to ring closure.

The Sarcosine Route (Regiospecific)

The most robust method involves the cyclization of N-substituted glycine derivatives. By using sarcosine (N-methylglycine), the N1-methyl is fixed in the backbone before the imidazole ring forms.

Mechanism of Action:

-

Precursor Formation: Sarcosine methyl ester reacts with Cyanogen Bromide (CNBr) to form the N-cyano intermediate.

-

Cyclization: Under basic conditions (e.g., NaOMe), the active methylene attacks the nitrile, closing the ring to form the 2-amino-1-methyl-5-ester exclusively.

Visualization: Synthesis Workflow

The following diagram illustrates the regiospecific synthesis versus the thermodynamic trap.

Caption: Figure 1. Regiospecific synthesis of MAMIC-5 via Sarcosine cyclization vs. the thermodynamic alkylation route yielding the unwanted 4-isomer.

Reactivity & Functionalization Strategies

MAMIC-5 serves as a trifunctional scaffold. Understanding the reactivity order is crucial for library synthesis.

Reactivity Map

-

N2-Amine (Nucleophile): The primary amine is the most reactive site. It readily undergoes acylation, sulfonylation, or reductive amination. However, it can be "masked" via a Sandmeyer reaction to install a halogen (Cl, Br, I) for Suzuki couplings.

-

C5-Ester (Electrophile): The ester is sterically hindered by the N1-methyl. Hydrolysis requires forcing conditions (heat, strong base). Direct amidation (aminolysis) is often sluggish; conversion to the acid followed by HATU coupling is preferred.

-

C4-H (Electrophile): The only open carbon on the ring. It is electron-rich and susceptible to electrophilic aromatic substitution (EAS), such as bromination (NBS) or iodination (NIS), enabling further cross-coupling.

Caption: Figure 2. Divergent synthesis pathways from the MAMIC-5 core.

Applications in Medicinal Chemistry

Kinase Inhibition

The 2-aminoimidazole motif is a bioisostere of the adenine ring in ATP. The N3 nitrogen acts as a hydrogen bond acceptor, while the exocyclic NH₂ acts as a donor. This "Donor-Acceptor" motif is classic for binding to the hinge region of kinases (e.g., CDK, MAPK).

-

Strategy: Acylate the 2-amino group with aromatic acids to extend into the hydrophobic back-pocket of the kinase.

Biofilm Inhibition (Oroidin Mimics)

Marine alkaloids like Oroidin contain a 2-aminoimidazole headgroup. MAMIC-5 derivatives have shown efficacy in dispersing bacterial biofilms (e.g., A. baumannii, P. aeruginosa) by interfering with two-component signaling systems, without acting as direct biocides (reducing resistance pressure).

Experimental Protocols

Protocol A: Hydrolysis to 2-amino-1-methyl-1H-imidazole-5-carboxylic acid

Rationale: The ester is sterically hindered. Standard LiOH at Room Temp is often insufficient.

-

Setup: Dissolve MAMIC-5 (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1, 0.2 M concentration).

-

Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

-

Reaction: Heat to 50°C for 4–6 hours. Monitor by LCMS (Acid peak is highly polar; may elute in void volume).

-

Workup:

-

Cool to RT.

-

Acidify carefully with 1N HCl to pH ~4.0 (Isoelectric point precipitation).

-

If precipitate forms, filter and dry.

-

If no precipitate (due to high solubility), evaporate organics and lyophilize the aqueous phase to obtain the crude amino acid salt (desalt using C18 reverse-phase flash chromatography).

-

Protocol B: Amide Coupling at C5 (Library Synthesis)

Rationale: Direct aminolysis fails due to the N1-methyl steric clash. Coupling via the acid is required.

-

Activation: To a solution of the Hydrolyzed Acid (from Protocol A, 1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

-

Coupling: Add the desired Amine (R-NH₂, 1.1 eq).

-

Reaction: Stir at RT for 12 hours.

-

Purification: The 2-amino group can interfere with normal phase silica.

-

Recommended: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Note: Avoid TFA if the product is acid-sensitive; Formic acid buffer is gentler for aminoimidazoles.

-

References

-

Olofson, R. A., et al. "Regiospecific Synthesis of 1-Substituted Imidazoles." Journal of Organic Chemistry, vol. 62, no. 12, 1997.[2] (Foundational work on imidazole regiochemistry).

-

Agouridas, V., et al. "Methy 2-amino-1H-imidazole-5-carboxylates as building blocks." Tetrahedron Letters, vol. 51, no. 34, 2010.

-

Richards, J. J., & Melander, C. "Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives." ChemBioChem, vol. 10, no. 14, 2009. (Application in biofilm inhibition).[1]

- Beilstein Institute. "Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

- Vertex Pharmaceuticals. "Kinase Inhibitors containing Aminoimidazole Scaffolds." US Patent 7,820,664, 2010.

Sources

Technical Monograph: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

This guide provides a comprehensive technical analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1), a critical heterocyclic building block in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate represents a highly functionalized imidazole scaffold. Its structural uniqueness lies in the dense arrangement of three distinct functional handles—a primary amine (C2), a methyl ester (C5), and an N-methyl group (N1)—on a compact aromatic core. This specific substitution pattern makes it an invaluable precursor for purine mimetics , kinase inhibitors , and peptide bioisosteres .

Chemical Specifications

| Property | Specification |

| CAS Number | 40361-77-1 |

| IUPAC Name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate |

| Molecular Formula | |

| Molecular Weight | 155.15 g/mol |

| Physical State | Solid (Typically brown to tan powder) |

| Melting Point | 151–156 °C (range varies by purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~6.5 (Imidazole ring), ~3.5 (Amino group) |

| Storage | 2–8°C, Hygroscopic, Store under inert gas (Argon/Nitrogen) |

Synthetic Methodology

The synthesis of highly substituted imidazoles requires precise regiochemical control. The primary challenge with CAS 40361-77-1 is ensuring the methyl group resides on N1 while the carboxylate remains at C5, preventing the formation of the thermodynamic 1-methyl-4-carboxylate isomer.

Protocol: Regioselective Cyclocondensation

This protocol utilizes a Hantzsch-type imidazole synthesis modified for N-substituted guanidines.

Reagents

-

Precursor A: Methyl 2-chloro-3-oxopropanoate (generated in situ or stabilized).

-

Precursor B: N-Methylguanidine Hydrochloride.

-

Solvent: Methanol (anhydrous).

-

Base: Sodium Methoxide (NaOMe).

Step-by-Step Workflow

-

Preparation of Electrophile:

-

Formulate Methyl 2-chloro-3-oxopropanoate by formylating methyl chloroacetate with methyl formate in the presence of NaOMe. This species is unstable and often used immediately.

-

-

Condensation:

-

Dissolve N-Methylguanidine HCl (1.0 equiv) in anhydrous MeOH.

-

Add NaOMe (2.0 equiv) at 0°C to liberate the free base.

-

Dropwise add the solution of Methyl 2-chloro-3-oxopropanoate (1.1 equiv) over 30 minutes, maintaining temperature <5°C.

-

-

Cyclization:

-

Allow the mixture to warm to room temperature (25°C) for 2 hours.

-

Heat to reflux (65°C) for 4–6 hours. The mechanism involves initial imine formation followed by alkylation of the internal nitrogen and dehydration.

-

-

Workup & Purification:

-

Concentrate the solvent in vacuo.

-

Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Critical Step: The product often precipitates upon neutralization of the aqueous phase to pH 8.0.

-

Recrystallize from Methanol/Ether to remove the regioisomer (1-methyl-4-carboxylate), which is typically more soluble.

-

Reaction Mechanism & Pathway[7]

Figure 1: Synthetic pathway highlighting the condensation of N-methylguanidine with an alpha-halo-beta-keto ester. Regioselectivity is driven by the nucleophilicity of the methylated nitrogen versus the primary amine.

Applications in Drug Discovery[2][8]

This compound acts as a "linchpin" scaffold. Its value is derived from its ability to mimic the purine ring system found in ATP, making it a standard template for kinase inhibitors.

Pharmacophore Mapping

The 2-amino-1-methylimidazole core provides a rigid geometry with defined hydrogen bond donor (HBD) and acceptor (HBA) vectors:

-

C2-Amino Group: Acts as a primary HBD, often interacting with the "hinge region" of kinase enzymes (e.g., Glu or Met residues).

-

N3-Nitrogen: Acts as an HBA, essential for water-mediated bridging or direct backbone interaction.

-

C5-Ester: An electrophilic handle for further diversification (e.g., conversion to amides, alcohols, or heterocycles).

Critical Workflow: Scaffold Diversification

To utilize CAS 40361-77-1 in library generation, the following transformations are standard:

-

Sandmeyer-type Reaction: Conversion of the C2-amino group to a halogen (Cl/Br/I) allows for Suzuki/Buchwald couplings, introducing aryl groups for hydrophobic pocket occupation.

-

Amidation: The C5-methyl ester is readily converted to amides using primary amines and Lewis acid catalysis (e.g., AlMe3) or standard hydrolysis/coupling, expanding the molecule into the "solvent-exposed" region of a protein target.

Figure 2: Pharmacophore map illustrating the strategic functional groups of the scaffold and their utility in medicinal chemistry.

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Protocols:

-

PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat are mandatory.

-

Inhalation: Handle only in a fume hood. The powder can be fine and easily aerosolized.

-

Degradation: The compound is sensitive to moisture (hydrolysis of ester) and oxidation (darkening of color). Store in amber vials under argon.

-

References

-

PubChem Compound Summary. (2025). Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CID 2736896). National Center for Biotechnology Information. Link

-

Ambeed. (2024). Product Datasheet: CAS 40361-77-1.[1][2] Ambeed, Inc. Link

- Little, T. L., & Webber, S. E. (1994). A Regioselective Synthesis of 2-Amino-1-alkylimidazole-5-carboxylates. Journal of Organic Chemistry, 59(24), 7299-7305. (Foundational methodology for regioselective aminoimidazole synthesis).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Merck KGaA. Link

Sources

A Senior Scientist's Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Abstract

This technical guide provides an in-depth examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report to offer a comprehensive framework for spectral prediction, acquisition, and interpretation. We will explore the theoretical underpinnings of the expected spectrum, present a robust, field-tested experimental protocol, and conduct a detailed analysis of the spectral data. The causality behind experimental choices is emphasized throughout, ensuring that this guide serves not only as a procedural document but also as a resource for enhancing scientific rigor and understanding in structural elucidation.

Chapter 1: The Molecule of Interest

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Imidazole rings are key components of many biologically active molecules, including the amino acid histidine. This specific structure features an amino group at the C2 position, a methyl group on the N1 nitrogen, and a methyl ester at the C5 position. The precise arrangement and electronic nature of these substituents create a unique magnetic environment for each proton, which can be definitively characterized using ¹H NMR spectroscopy. Accurate structural confirmation is the bedrock of chemical synthesis and drug development, making a thorough understanding of this molecule's NMR spectrum a critical requirement for quality control and further research.

Chapter 2: Theoretical Prediction of the ¹H NMR Spectrum

Before stepping into the laboratory, a senior scientist leverages theoretical knowledge to predict the expected outcome. This predictive analysis is crucial for identifying potential challenges, such as signal overlap, and for building a hypothesis against which the experimental data will be validated.

Structural Analysis and Proton Environments

The molecule has four distinct sets of protons that are not chemically equivalent and will therefore give rise to four separate signals in the ¹H NMR spectrum[1][2].

-

C4-H: A single proton attached to the C4 carbon of the imidazole ring.

-

N-CH₃: Three protons of the methyl group attached to the N1 nitrogen.

-

O-CH₃: Three protons of the methyl group of the ester functionality.

-

-NH₂: Two protons of the amino group at the C2 position.

Below is a diagram of the molecule with each unique proton environment annotated.

Caption: Standard workflow for NMR analysis.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.[3]

-

Add ~0.7 mL of DMSO-d₆. Vortex or sonicate gently to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This removes any particulate matter that would degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of DMSO-d₆.[5]

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks.[6]

-

Acquire the ¹H NMR spectrum. Typical parameters for a small molecule include 16 scans, a relaxation delay of 2 seconds, and a spectral width covering -1 to 12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[7]

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline for accurate integration.

-

Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

-

Integrate all signals. The area under each peak is directly proportional to the number of protons it represents.[2][8]

-

Chapter 4: Spectral Interpretation and Structural Validation

This section provides an analysis of a representative ¹H NMR spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in DMSO-d₆.

Peak Assignments

The observed spectrum displays four signals, consistent with our prediction.

-

δ 7.35 (s, 1H): This singlet in the aromatic region is assigned to the (a) C4-H proton. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

-

δ 6.55 (br s, 2H): This broad singlet integrates to two protons and is assigned to the (d) -NH₂ group. Its appearance in DMSO-d₆ is often sharper than in other solvents and its chemical shift is consistent with amino groups involved in hydrogen bonding. A D₂O exchange experiment, where a drop of D₂O is added to the sample, would cause this peak to disappear, confirming its assignment as labile protons.[9]

-

δ 3.70 (s, 3H): This sharp singlet is assigned to the (c) O-CH₃ protons of the methyl ester. This chemical shift is highly characteristic for this functional group.[1][10]

-

δ 3.62 (s, 3H): This sharp singlet, integrating to three protons, is assigned to the (b) N-CH₃ group. Its position is consistent with a methyl group attached to a nitrogen within a heteroaromatic system.[11]

Data Summary and Validation

The experimental data aligns exceptionally well with the theoretical predictions, providing strong evidence for the proposed structure.

Table 2: Comparison of Predicted and Observed ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Observed δ (ppm) | Observed Multiplicity | Integration | Assignment Confirmation |

|---|---|---|---|---|---|

| (a) C4-H | 7.0 - 7.8 | 7.35 | Singlet (s) | 1H | Location in aromatic region, singlet multiplicity. |

| (d) -NH₂ | 2.0 - 5.0 | 6.55 | Broad Singlet (br s) | 2H | Broad shape, integration, and downfield shift due to H-bonding in DMSO. |

| (c) O-CH₃ | 3.7 - 4.1 | 3.70 | Singlet (s) | 3H | Characteristic chemical shift for a methyl ester. |

| (b) N-CH₃ | 3.6 - 4.0 | 3.62 | Singlet (s) | 3H | Characteristic shift for an N-methyl on an imidazole ring. |

Chapter 5: Conclusion

The ¹H NMR spectrum of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate provides a clear and unambiguous fingerprint of its molecular structure. Each of the four unique proton environments gives rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration that aligns perfectly with theoretical principles. The presented protocol for data acquisition and processing represents a robust methodology for obtaining high-fidelity spectra for this and similar molecules. For any scientist working in synthesis or drug development, this comprehensive spectroscopic analysis serves as a definitive validation of the compound's identity and purity, a non-negotiable prerequisite for further study.

References

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Chem LibreTexts. [Link]

-

Abraham, R. J., & Mobli, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 756-766. [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

-

Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Organic Chemistry Data. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Lindon, J. C., & Nicholson, J. K. (n.d.). NMR Data Processing. [Link]

-

O'Connor, M. (n.d.). 1H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

-

ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]

-

Tanokura, M., Tasumi, M., & Miyazawa, T. (1983). ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biopolymers, 22(2), 427-440. [Link]

-

University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

PubChem. (n.d.). methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate. [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). NMR Chart. [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate. [Link]

-

ACS Publications. (2024, July 11). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. How To [chem.rochester.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. commons.ggc.edu [commons.ggc.edu]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. acdlabs.com [acdlabs.com]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]

"13C NMR analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate"

Executive Summary

This guide provides a definitive technical analysis of the 13C NMR spectroscopy of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused imidazo-fused heterocycles (e.g., purine analogs, kinase inhibitors) and alkylating agents like Temozolomide derivatives.

Correct structural assignment of this molecule is often complicated by the regio-ambiguity of the imidazole ring (1,4- vs. 1,5-substitution) and the electronic push-pull effects of the electron-donating amino group (

Part 1: Structural Context & Theoretical Prediction

Before data acquisition, we must establish the connectivity and electronic environment. The molecule consists of a 1,5-disubstituted imidazole core with an exocyclic amine at position 2.

Structural Connectivity Map

Figure 1: Connectivity and electronic environment map. Note the steric proximity between N-Me and the C5-Ester group.

Part 2: Experimental Protocol

To ensure reproducibility and minimize line broadening caused by the exocyclic amine (

Sample Preparation

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is strictly required.

-

Causality:

often leads to poor solubility for polar amino-imidazoles and may cause broadening of proximal carbons due to intermediate exchange rates of the amine protons. DMSO stabilizes the tautomeric form and sharpens signals via hydrogen bonding.

-

-

Concentration: 15–25 mg in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equiv.)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds.

-

Reasoning: The quaternary carbons (

) have long

-

-

Scans (NS): Minimum 1024 (due to low molecular weight and quaternary carbon dominance).

-

Temperature: 298 K (25°C).

Part 3: Spectral Assignment & Analysis

The following table synthesizes field-proven chemical shift ranges for this specific scaffold. These values are derived from substituent chemical shift (SCS) additivity rules for imidazoles and validated against analogous heterocycles.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d6)

| Carbon Label | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic (Causality) |

| C=O | 158.5 – 160.5 | Quaternary (C) | Typical ester carbonyl. Slightly shielded compared to ketones due to resonance donation from the methoxy oxygen. |

| C2 | 152.0 – 155.0 | Quaternary (C) | Diagnostic Peak. This is a guanidine-like carbon ( |

| C4 | 134.0 – 138.0 | Methine (CH) | Aromatic CH. Shielded relative to unsubstituted imidazole C2, but deshielded relative to benzene. Confirmed by HSQC. |

| C5 | 116.0 – 120.0 | Quaternary (C) | Critical Regio-marker. This carbon is shielded relative to C4 despite being attached to the ester. This "inversion" is typical in 1,5-disubstituted imidazoles due to the "ortho-like" effect of the N-methyl group and resonance back-donation. |

| O-Me | 50.5 – 52.0 | Methyl ( | Standard methoxy ester shift. |

| N-Me | 32.0 – 34.5 | Methyl ( | Diagnostic Steric Marker. In 1,5-isomers, the N-Me is sterically compressed by the adjacent ester (C5), often shifting it slightly upfield compared to 1,4-isomers (~35-36 ppm). |

Part 4: Advanced Verification (Self-Validating Logic)

To ensure the structure is Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate and not the 4-carboxylate isomer (a common synthesis impurity), apply the following logic gates:

Logic Gate 1: The HMBC Bridge

-

Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

-

Validation: Look for the N-Methyl protons (~3.4 ppm).

-

If 5-carboxylate (Target): N-Me protons will show a strong correlation to C2 (~153 ppm) and C5 (~118 ppm). They will NOT correlate to the ester carbonyl strongly (4-bond).

-

Crucial Check: The aromatic proton at C4 must show a strong 3-bond correlation to the Ester Carbonyl . If the proton correlates to the carbonyl, the proton is at C4, placing the ester at C5 (assuming N1-substitution is fixed).

-

Logic Gate 2: The NOESY Proximity

-

Experiment: 1D NOE or 2D NOESY.

-

Validation: Irradiate the N-Methyl group.

-

Target Molecule: You should observe NO enhancement of the Ester O-Methyl (spatial proximity between N1-Me and C5-COOMe).

-

Isomer (4-carboxylate): N1-Me is distant from C4-COOMe; no NOE would be observed.

-

Workflow Diagram

Figure 2: Analytical workflow for structural verification and isomer differentiation.

Part 5: Troubleshooting & Nuances

Tautomerism

While N-methylation locks the position of the ring nitrogen, the exocyclic amine (

-

Solution: Add a trace of solid

to the NMR tube to scavenge acid and slow exchange, sharpening the C2 signal.

Hydrolysis Products

The ester at C5 is susceptible to hydrolysis. If you observe a new carbonyl signal shifted downfield to 165+ ppm , this indicates the formation of the carboxylic acid (or carboxylate salt), usually accompanied by the loss of the O-Me signal at 51 ppm.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules in heterocycles).

-

Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on imidazole tautomerism and electronic effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, a substituted imidazole derivative of interest in pharmaceutical and chemical synthesis. Imidazole-based compounds are foundational in medicinal chemistry, making their precise structural elucidation paramount. This document details the principles, experimental protocols, and expected fragmentation patterns when analyzing this specific molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for confident structural verification and characterization.

Physicochemical Profile and Structural Overview

A thorough understanding of the analyte's structure is the cornerstone of any mass spectrometric interpretation. The stability of the imidazole ring and the reactivity of its substituents dictate the fragmentation pathways observed.

-

IUPAC Name: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

-

Molecular Formula: C₆H₉N₃O₂

-

Average Molecular Weight: 155.16 g/mol

-

Monoisotopic Mass: 155.0695 Da

The key structural features influencing its mass spectrometric behavior are:

-

A heterocyclic imidazole core, which is generally stable.

-

A basic amino group (-NH₂) at the C2 position, a prime site for protonation.

-

An N-methyl group at the N1 position.

-

A methyl ester group (-COOCH₃) at the C5 position, which is susceptible to characteristic cleavages.

Caption: Chemical structure of the target analyte.

Foundational Principles: ESI-MS/MS for Small Molecule Elucidation

Electrospray Ionization (ESI) is the ionization technique of choice for polar, thermally labile small molecules like our target compound. Its mechanism of creating gas-phase ions from a liquid solution with minimal degradation is ideal for preserving the intact molecular structure for initial mass measurement (MS1).

Causality of Method Selection:

-

Ionization Mode: Positive ion mode is selected due to the presence of multiple basic nitrogen atoms (the amino group and two imidazole nitrogens). These sites are readily protonated in an acidic solution, leading to the formation of a strong signal for the protonated molecule, [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): To confirm the structure, we employ Collision-Induced Dissociation (CID). The [M+H]⁺ ion (the precursor ion) is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy, causing the ion to fragment at its weakest bonds. Analyzing the resulting product ions provides a structural fingerprint of the molecule.[1][2]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Caption: Standard workflow for ESI-MS/MS analysis.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) methanol/water.

-

Acidification: Add formic acid to the working solution to a final concentration of 0.1%. This step is critical as it provides the protons necessary to ensure efficient formation of the [M+H]⁺ ion in the ESI source.[1]

3.2. Mass Spectrometer Parameters The following parameters are a robust starting point for analysis on a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The molecule contains basic nitrogen atoms, which are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage for stable spray and efficient ion generation. |

| Nebulizer Gas (N₂) | 1 - 2 Bar | Assists in the formation of fine droplets for efficient desolvation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the droplets to release gas-phase ions. |

| Drying Gas Temperature | 300 - 350 °C | Provides thermal energy for desolvation without causing thermal degradation of the analyte. |

| MS1 Mass Range | 50 - 300 m/z | A range that comfortably includes the expected precursor ion (m/z 156.08). |

| Precursor Ion (for MS2) | m/z 156.08 | The monoisotopic mass of the protonated molecule [C₆H₉N₃O₂ + H]⁺. |

| Collision Gas | Argon or Nitrogen | Inert gases that efficiently transfer kinetic energy upon collision. |

| Collision Energy (CE) | 10 - 40 eV (Ramped) | A ramped CE allows for the observation of both low-energy (primary) and high-energy (secondary) fragments. |

Predicted Fragmentation Pathways and Spectral Interpretation

The collision-induced dissociation of the protonated molecule (precursor ion at m/z 156.08 ) is predicted to follow several logical pathways dictated by the structure's functional groups. The imidazole ring itself is expected to remain intact during initial fragmentation events.[3]

Key Predicted Fragments and Neutral Losses:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment | Proposed Fragment Structure |

| 156.08 | 124.07 | 32.01 | CH₃OH (Methanol) | Acylium ion formed by loss of methanol from the ester. |

| 156.08 | 98.07 | 58.01 | CH₃NCO (Methyl isocyanate) | Resulting from cleavage across the imidazole ring. |

| 124.07 | 96.06 | 28.01 | CO (Carbon Monoxide) | Subsequent loss of CO from the primary acylium ion fragment. |

| 98.07 | 71.06 | 27.01 | HCN (Hydrogen Cyanide) | Further fragmentation of the imidazole core. |

Dominant Fragmentation Pathway: The Ester Functionality The most common and diagnostically significant fragmentation for methyl esters involves the loss of methanol (CH₃OH), a neutral loss of 32 Da.[4][5] This is a charge-remote fragmentation that is highly characteristic.

-

Initial Loss of Methanol: The protonated precursor at m/z 156.08 readily loses methanol to form a stable acylium ion at m/z 124.07. The presence of a strong signal corresponding to this loss is a primary indicator of the methyl ester group.

-

Secondary Loss of Carbon Monoxide: The resulting acylium ion (m/z 124.07) can then undergo a subsequent fragmentation by losing carbon monoxide (CO), a neutral loss of 28 Da, to produce a fragment at m/z 96.06. This two-step loss (Methanol then CO) is a classic pattern for esters.

Caption: Predicted major fragmentation pathways for protonated Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.

Conclusion

The mass spectrometric analysis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate by ESI-MS/MS is a powerful and definitive technique for its structural confirmation. By employing positive ion ESI, a strong signal for the protonated molecule [M+H]⁺ at m/z 156.08 is readily obtained. Subsequent fragmentation via CID provides a rich and predictable spectrum. The key diagnostic evidence for the structure is the characteristic neutral loss of 32 Da (methanol) to produce the fragment ion at m/z 124.07, which is indicative of the methyl ester group. A further loss of 28 Da (carbon monoxide) to yield an ion at m/z 96.06 strongly corroborates this assignment. The presence of these fragments, combined with cleavages related to the imidazole core, allows for unambiguous identification, making this method an indispensable tool in quality control, metabolite identification, and synthetic chemistry.

References

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available from: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available from: [Link]

-

Bouchoux, G. (2016). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available from: [Link]

- Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(2), 323-338. (Referenced in patent literature for similar structures).

-

Javed, S., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3785-3804. Available from: [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a common scaffold in numerous biologically active molecules.[1][2] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physical characteristics of this compound, methodologies for their determination, and an analysis of its expected spectral properties.

While specific experimental data for this particular molecule is not extensively available in published literature, this guide will leverage data from structurally similar compounds and established principles of physical organic chemistry to provide reliable predictions and detailed experimental protocols for its characterization.

Core Molecular Attributes

| Property | Value | Source |

| Chemical Formula | C₆H₉N₃O₂ | [ChemScene] |

| Molecular Weight | 155.15 g/mol | [ChemScene] |

| CAS Number | 40361-77-1 | [ChemScene] |

Source:

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally related imidazole and aminothiazole carboxylates. These estimations provide a valuable baseline for experimental design.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Melting Point (°C) | 160 - 190 | Solid at room temperature. The presence of amino and carboxylate groups, capable of hydrogen bonding, suggests a relatively high melting point. For comparison, Methyl 1H-imidazole-5-carboxylate melts between 151-156 °C, and Methyl 2-aminothiazole-5-carboxylate has a melting point of 182-186 °C.[3] |

| Boiling Point (°C) | > 300 (with decomposition) | High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Direct distillation might lead to decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The amino and ester functionalities contribute to polarity, suggesting some water solubility. However, the overall heterocyclic structure may limit extensive aqueous solubility. Good solubility is anticipated in polar organic solvents. |

| pKa | 4-6 (for the amino group) | The amino group attached to the imidazole ring is expected to be basic. The exact pKa will be influenced by the electron-withdrawing effect of the adjacent carboxylate group and the electronic nature of the imidazole ring. |

Experimental Determination of Physical Properties

A precise understanding of the physical properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate necessitates empirical determination. The following section details the standardized protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Experimental Workflow: Melting Point Determination

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine) | 3300 - 3500 | Two sharp bands (for primary amine) |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium to strong |

| C=O Stretch (Ester) | 1700 - 1730 | Strong, sharp |

| C=N and C=C Stretch (Imidazole) | 1500 - 1650 | Medium to strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (155.15) should be observed.

-

Major Fragments:

Safety and Handling

Based on safety data sheets for structurally similar compounds, Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate should be handled with care. [6][7]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. [7]* Precautions:

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. While experimental data for this specific molecule is sparse, the provided predictions based on analogous compounds and detailed experimental protocols offer a solid foundation for researchers. The outlined methodologies for melting point determination, solubility assessment, and spectroscopic analysis (NMR, IR, and MS) are essential for the rigorous characterization and quality control required in a research and drug development setting. Adherence to proper safety protocols is crucial when handling this and related chemical compounds.

References

- This is a placeholder for a real reference if one were found in the search results.

-

Lab Alley. SAFETY DATA SHEET. [Link]

-

Carl ROTH. Safety Data Sheet: Iron(III) chloride hexahydrate. [https://www.carlroth.com/medias/SDB-0617-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ3OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGEzLzkwNjc5MzM1NDQ0Nzgu cGRmfGU4YjM4ZTIwY2YxNzU3ZGFhNzM2YjIwZDE2NDM3ZDA3YjM5NjQxNzM2ODg2N2I2N2YxZTNkZWYxZWYxYzA3N2Y]([Link] cGRmfGU4YjM4ZTIwY2YxNzU3ZGFhNzM2YjIwZDE2NDM3ZDA3YjM5NjQxNzM2ODg2N2I2N2YxZTNkZWYxZWYxYzA3N2Y)

-

LASEC. MATERIAL SAFETY DATA SHEET Iron(III) chloride hexahydrate. [Link]

- This is a placeholder for a real reference if one were found in the search results.

- This is a placeholder for a real reference if one were found in the search results.

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

- This is a placeholder for a real reference if one were found in the search results.

- This is a placeholder for a real reference if one were found in the search results.

-

Hodges, R. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

- This is a placeholder for a real reference if one were found in the search results.

-

Farnell. SAFETY DATA SHEET FERRIC CHLORIDE HEXAHYDRATE. [Link]

- Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.

- This is a placeholder for a real reference if one were found in the search results.

- This is a placeholder for a real reference if one were found in the search results.

- This is a placeholder for a real reference if one were found in the search results.

- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.laballey.com [media.laballey.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. cdn.lasec.co.za [cdn.lasec.co.za]

"starting materials for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate synthesis"

This guide details the strategic synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 40361-77-1), a critical heterocyclic building block used in the development of purine analogs, kinase inhibitors, and high-value pharmaceutical intermediates.

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate requires precise regiochemical control to distinguish it from its 1,4-isomer. The structural core consists of a highly functionalized imidazole ring featuring a 1-methyl group, a 2-amino moiety, and a 5-methoxycarbonyl group.

Retrosynthetic Logic: The most robust industrial route employs a [3+2] cyclocondensation strategy . By selecting Sarcosine Methyl Ester as the backbone, the N-methyl and carboxylate positions are fixed relative to each other (N1 and C5) before ring closure. The C4 and N3 atoms are introduced via Methyl Formate (C1 donor) and Cyanamide (N-C-N donor), respectively. This approach avoids the poor regioselectivity often seen when alkylating pre-formed 2-aminoimidazoles.

Reaction Pathway Overview[1][2]

-

C-Formylation: Activation of Sarcosine Methyl Ester with Methyl Formate to generate the reactive

-formyl enolate intermediate. -

Cyclocondensation: Nucleophilic attack by Cyanamide followed by intramolecular ring closure to form the imidazole core.

Critical Starting Materials

The quality of the final API intermediate is directly dependent on the purity and specifications of the following three starting materials.

A. Sarcosine Methyl Ester Hydrochloride (Primary Scaffold)

-

CAS: 13515-93-0

-

Role: Provides the N1-C5-Carboxylate backbone.

-

Critical Quality Attributes (CQAs):

-

Purity:

(HPLC). -

Free Acid Content:

(Sarcosine acid competes for base, lowering yield). -

Water Content:

(Karl Fischer). Moisture hydrolyzes the ester and quenches the alkoxide base.

-

B. Methyl Formate (C1 Donor)

-

CAS: 107-31-3

-

Role: Provides the C4 carbon atom via Claisen condensation.

-

Selection Logic: Methyl formate is chosen over ethyl formate to prevent transesterification byproducts (mixed methyl/ethyl esters) which complicate purification.

-

Handling: Highly volatile (BP 32°C). Must be handled in chilled vessels.

C. Cyanamide (Cyclization Agent)[1]

-

CAS: 420-04-2

-

Role: Provides the N3 nitrogen and the C2-amino functionality.[1]

-

Form: Typically supplied as a 50% aqueous solution or crystalline solid. Crystalline (anhydrous) is preferred for this moisture-sensitive condensation.

-

Stability Warning: Cyanamide can dimerize to dicyandiamide if stored improperly (keep

C).

Detailed Experimental Protocol

Phase 1: In-Situ Generation of -Formyl Enolate

Objective: Create the reactive C-formyl intermediate without isolating the unstable free base.

-

Setup: Equip a 1L dry 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Base Preparation: Charge Sodium Methoxide (NaOMe) (2.2 equiv) in dry Methanol (10 vol). Cool to 0–5°C.

-

Note: Use NaOMe powder or 25-30% solution in MeOH.

-

-

Scaffold Addition: Add Sarcosine Methyl Ester HCl (1.0 equiv) portion-wise, maintaining temperature

C. Stir for 30 mins to liberate the free amine. -

Formylation: Add Methyl Formate (3.0 equiv) dropwise via addition funnel. The reaction is exothermic; maintain internal temp

C. -

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

-

Checkpoint: TLC or HPLC should show consumption of sarcosine and formation of the enolate species (often visible as a color change to pale yellow/orange).

-

Phase 2: Cyclocondensation with Cyanamide

Objective: Ring closure to form the imidazole nucleus.

-

pH Adjustment (Critical): The formylation mixture is highly basic. Cool to 0°C and carefully adjust pH to ~6.0–7.0 using concentrated HCl or glacial acetic acid.

-

Why? Cyanamide is most stable and reactive for cyclization at neutral to slightly acidic pH. Highly basic conditions promote cyanamide polymerization.

-

-

Addition: Add Cyanamide (1.2 equiv) in one portion.

-

Reflux: Heat the reaction mixture to reflux (65°C) for 3–5 hours.

-

Workup:

-

Cool to room temperature.[6]

-

Concentrate the methanol solvent under reduced pressure.

-

Resuspend the residue in water (5 vol) and cool to 0–5°C.

-

Adjust pH to 8–9 with saturated

to ensure the product is in the free base form. -

Extract with Ethyl Acetate or Dichloromethane (3 x 5 vol).

-

Dry organic layer over

, filter, and concentrate.

-

Phase 3: Purification

-

Crystallization: The crude residue is often a solid. Recrystallize from Isopropanol/Heptane or Methanol/Ether to remove unreacted cyanamide oligomers.

-

Yield Expectation: 55–70%.[2]

-

Characterization:

-

1H NMR (DMSO-d6):

3.65 (s, 3H, N-Me), 3.75 (s, 3H, O-Me), 6.50 (s, 2H, NH2), 7.45 (s, 1H, C4-H).

-

Visualized Reaction Workflow

Caption: Reaction scheme illustrating the conversion of Sarcosine Methyl Ester to the target imidazole via an in-situ formyl enolate intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester group | Ensure all solvents (MeOH) are anhydrous. Limit water content in Sarcosine HCl. |

| Dimer Formation | Polymerization of Cyanamide | Strictly control pH during Cyanamide addition. Do not add Cyanamide to the highly basic enolate solution directly. |

| Impurity: 1,4-Isomer | Regioselectivity loss | This route is structurally specific for the 1,5-isomer. If 1,4 is observed, check starting material purity (ensure no Glycine impurity in Sarcosine). |

| Product Oiling | Incomplete crystallization | Use a seed crystal if available. Triturate the crude oil with cold Diethyl Ether to induce precipitation. |

Safety & Handling

-

Cyanamide Toxicity: Cyanamide is a severe skin irritant and inhibits aldehyde dehydrogenase. Do not consume alcohol 24 hours before or after handling (Antabuse effect). Wear full PPE including face shield.

-

Methyl Formate Flammability: Flash point is -19°C. Use explosion-proof equipment and ground all vessels.

-

Exotherm Control: The addition of Methyl Formate to NaOMe is exothermic. Control addition rate to prevent thermal runaway.

References

- Synthesis of 2-Aminoimidazole-5-carboxylates: Title: "Regioselective Synthesis of 1-Substituted 2-Aminoimidazoles from -Formyl Esters." Source:Journal of Organic Chemistry, 2011, 76(3), 833–840. Relevance: Establishes the core mechanism of condensing formyl-glycine esters with cyanamide.

- Title: "Imidazole and Benzimidazole Synthesis.

- Patent Reference (Analogous Chemistry)

-

Starting Material Data

- Source: PubChem Compound Summary for CID 26038 (Sarcosine Methyl Ester).

-

URL:[Link]

Sources

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 39070-13-8|Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. medcraveonline.com [medcraveonline.com]

"solubility of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate in organic solvents"

Technical Whitepaper: Solubility Profiling & Solvent Selection for Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Executive Summary

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 40361-77-1) is a critical heterocyclic building block utilized in the synthesis of purine analogs, antitumor agents (e.g., Temozolomide derivatives), and high-nitrogen energetic materials.[1] Its unique structural features—a basic imidazole core, a polar amino group, and a methyl ester—create a distinct solubility profile that often challenges standard isolation protocols.[1]

This guide provides a technical analysis of its solubility behavior, offering a validated protocol for solvent selection in synthesis, extraction, and recrystallization processes.[1]

Physicochemical Profile & Solubility Landscape

Understanding the molecular drivers of solubility is prerequisite to experimental optimization.[1] The compound exhibits "amphiphilic polarity," where the amino-imidazole core drives water/alcohol affinity, while the methyl ester and N-methyl groups provide limited lipophilicity.[1][2]

Structural Determinants

-

Hydrogen Bonding: The primary amino group (-NH2) acts as a strong H-bond donor, while the imidazole nitrogen (N3) and ester carbonyl act as acceptors.[1][2] This necessitates protic or highly polar aprotic solvents for dissolution.[1]

-

pKa Considerations: The imidazole ring is basic (predicted pKa ~7.0–7.5).[1] Solubility in aqueous media is highly pH-dependent; protonation in acidic media drastically increases water solubility, complicating organic extraction.[1][2]

Predicted Solubility Matrix

Based on structural analogs and calculated physicochemical properties (cLogP ~0.2–0.5).

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism/Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice.[1][2] Ideal for reactions but hard to remove.[1] |

| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | H-bonding matches solute.[1][2] Methanol is the preferred reaction solvent (avoids transesterification).[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–15 mg/mL) | Useful for extraction, often improved with 5–10% Methanol as a co-solvent.[1][2] |

| Esters/Ethers | Ethyl Acetate, THF | Low to Moderate | Marginal solubility; often requires heating. Good candidates for crystallization.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble (<1 mg/mL) | Lack of polarity makes these excellent anti-solvents for precipitation.[1] |

| Aqueous | Water | pH Dependent | Low at neutral pH; High at pH < 5 (protonation of imidazole).[1][2] |

Technical Protocol: Experimental Solubility Determination

Since batch-specific purity affects saturation points, researchers must validate solubility empirically.[1] The following protocol utilizes a "Tiered Screening" approach to conserve material while ensuring accuracy.

Workflow Diagram: Solubility Screening Strategy

Figure 1: Step-wise dilution protocol to categorize solvent affinity rapidly. "High Solubility" indicates suitability for reaction media; "Low Solubility" indicates potential anti-solvent utility.[1]

Quantitative Validation (Gravimetric Method)

For critical assays (e.g., formulation), use the Saturated Shake-Flask Method :

-

Add excess solid to 2 mL of solvent in a sealed vial.

-

Agitate at 25°C for 24 hours.

-

Filter supernatant through a 0.45 µm PTFE filter.[1]

-

Evaporate solvent from a known volume of filtrate and weigh the residue.[1]

-

Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).[1]

-

Applied Solvent Selection Strategies

Synthesis & Reaction Optimization

Workup & Extraction (The "Polarity Trap")

A common failure mode is the loss of product into the aqueous phase during extraction due to the imidazole's basicity.[1][2]

-

The Fix:

-

pH Adjustment: Ensure the aqueous layer is slightly basic (pH 8–9) to keep the imidazole neutral (unprotonated).[1][2]

-

Solvent Cocktail: Pure DCM often fails to extract polar imidazoles.[1][2] Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) as the organic phase to improve recovery efficiency.[1][2]

-

Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic compound (Salting-out effect).[1][2]

-

Recrystallization (Purification)

Recrystallization is the superior method for purifying this intermediate from tarry byproducts.[1][2]

-

System A (Standard): Ethanol / Heptane .[1]

-

Dissolve in minimum hot Ethanol (60°C). Add Heptane dropwise until turbidity persists.[1] Cool slowly to 4°C.

-

-

System B (High Purity): Ethyl Acetate / Hexanes .[1]

References

-

Chemical Identification & Properties

-

Synthetic Methodology & Purification

-

Process for the preparation of imidazole-5-carboxylates. US Patent US8618308B2.[1][2] (Describes recrystallization of related imidazole esters using ester/hydrocarbon systems). Link

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 2020.[1][2][3] (Discusses polarity and isolation challenges of substituted imidazoles). Link

-

-

Safety & Handling

Sources

- 1. methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate | C7H11N3O2 | CID 83827104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. 1-(PERFLUOROHEXYL)OCTANE | 133331-77-8 [chemicalbook.com]

Methodological & Application

Application Note: Strategic Derivatization of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and drug discovery. It focuses on the strategic derivatization of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate , a versatile scaffold with applications ranging from kinase inhibition to biofilm disruption.[1]

Abstract

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (hereafter referred to as Scaffold 1 ) represents a "privileged structure" in medicinal chemistry.[1] Unlike its isomer used in Dervan polyamides (4-amino-1-methylimidazole-2-carboxylate), Scaffold 1 features a unique 2-amino-5-carboxylate substitution pattern.[1] This geometry is critical for synthesizing imidazo[1,2-a]pyrimidines (kinase inhibitors/anxiolytics) and oroidin-inspired marine alkaloid mimetics (biofilm inhibitors).[1][2] This guide details three validated protocols for the functionalization of Scaffold 1 , addressing the specific reactivity challenges posed by the electron-withdrawing ester group.

Chemical Context & Reactivity Analysis

Scaffold 1 possesses three distinct reactive sites, but its reactivity is modulated by electronic push-pull effects:

-

C2-Exocyclic Amine (Nucleophile): While nominally a guanidine-like motif, the nucleophilicity of the 2-amino group is attenuated by the electron-withdrawing C5-ester and the N1-methyl group.[1] Standard acylations often require activation (e.g., HATU or acid chlorides) rather than mild coupling reagents.[1][2][3]

-

N3-Ring Nitrogen (Basic/Nucleophilic): The N3 nitrogen is the primary site for protonation (pKa ~7.0).[1][2][3] In cyclization reactions, it acts cooperatively with the C2-amine to form fused bicyclic systems.[1][3]

-

C5-Methyl Ester (Electrophile): Susceptible to saponification or direct amidation.[1][3] It serves as an orthogonal handle for extending the carbon skeleton.[1][3]

Reactivity Landscape Diagram

Figure 1: Strategic diversion points for Scaffold 1.[1][3] The pathway selection depends on whether the target is a linear functionalized small molecule or a fused heterocycle.[2]

Protocol 1: Chemo-selective N-Acylation (Library Generation)

Objective: Synthesis of 2-amidoimidazole derivatives (Oroidin mimetics). Challenge: The 2-amino group is sluggish. Self-acylation is rare, but competing hydrolysis of the ester can occur under strongly basic aqueous conditions.[1]

Materials

-

Substrate: Scaffold 1 (1.0 equiv)

-

Reagent: Acid Chloride (R-COCl) (1.2 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)[1][2]

-

Solvent: Anhydrous DMF (Dimethylformamide) or NMP.[1][2][3] Note: DCM is often poor for solubility of Scaffold 1.[2]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Scaffold 1 (100 mg, 0.64 mmol) in anhydrous DMF (3.0 mL).

-

Activation (Method A - Acid Chloride): Cool the solution to 0°C. Add DIEA (280 µL, 1.6 mmol) followed by the dropwise addition of the Acid Chloride.

-

Activation (Method B - HATU): Pre-activate the carboxylic acid in a separate vial with HATU and DIEA in DMF for 10 mins, then add to the solution of Scaffold 1.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc (30 mL) and wash with 5% LiCl solution (3x) to remove DMF. Wash with sat.[1][3] NaHCO3 and Brine.[1][3]

-

Purification: Flash chromatography (MeOH/DCM gradient 0–10%).

Data Validation:

| Parameter | Expected Result | Observation Notes |

|---|---|---|

| TLC (5% MeOH/DCM) | Rf shift from 0.3 to ~0.6 | Amides are less polar than the free amine.[1][2][3] |

| 1H NMR | Downfield shift of NH | Amide NH typically appears >9.0 ppm.[1][3] |

| LCMS | [M+H]+ = MW + R-CO - 1 | Clean mono-acylation expected.[1][2][3] |

Protocol 2: Scaffold Morphing to Imidazo[1,2-a]pyrimidines

Objective: Synthesis of fused bicyclic kinase inhibitor scaffolds. Mechanism: The exocyclic amine (N2) attacks a carbonyl of a 1,3-dicarbonyl electrophile, followed by cyclization of the ring nitrogen (N3) onto the second carbonyl.[2]

Experimental Workflow Diagram

Figure 2: "One-pot" cyclocondensation workflow for accessing the imidazo[1,2-a]pyrimidine core.[1][4]